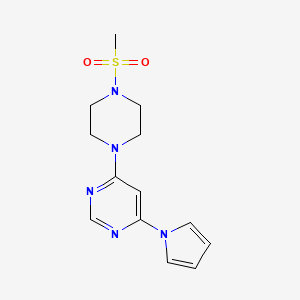

![molecular formula C22H22N4O2S B2797193 2-((2-异丙基-3-氧代-2,3-二氢咪唑[1,2-c]喹唑啉-5-基)硫代)-N-(邻甲苯基)乙酰胺 CAS No. 1052659-52-5](/img/structure/B2797193.png)

2-((2-异丙基-3-氧代-2,3-二氢咪唑[1,2-c]喹唑啉-5-基)硫代)-N-(邻甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

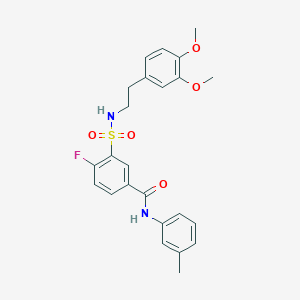

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.

BenchChem offers high-quality 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和生物活性

已合成并评估了与所讨论的化合物具有结构相似性的化合物,例如包含喹唑啉或咪唑并喹唑啉骨架的化合物,以了解其生物活性。例如,新型 N-环烷基-(环烷基芳基)-2-[(3-R-2-氧代-2H-[1,2,4]三嗪并[2,3-c]喹唑啉-6-基)硫代]乙酰胺已显示出有希望的体外抗癌和抗菌活性,具有特定化合物对某些癌细胞系表现出选择性功效 (Berest 等,2011)。这表明类似化合物有潜力被探索用于其治疗应用。

抗惊厥活性

已研究喹唑啉核心结构的一些衍生物的抗惊厥作用。合成了一系列 2-(4-氧代-2-硫代-1,4-二氢-3(2H)-喹唑啉基)-乙酰胺,并在小鼠戊四唑诱发的癫痫模型中显示出不同程度的抗惊厥活性,表明在开发新抗惊厥药物方面具有潜在用途 (Bunyatyan 等,2020)。

抗肿瘤和抗菌潜力

喹唑啉和相关杂环化合物并入化合物与显着的抗肿瘤和抗菌特性有关。例如,带有噻唑和噻二唑片段的取代的 2-[(2-氧代-2H-[1,2,4]三嗪并[2,3-c]喹唑啉-6-基)硫代]乙酰胺已表现出相当大的细胞毒性,并显示出对各种癌细胞系(包括结肠癌、黑色素瘤和卵巢癌)的高抗癌活性 (Kovalenko 等,2012)。

肽变形酶抑制剂

具有喹唑啉-3-基部分的化合物已被探索为肽变形酶 (PDF) 的有效且选择性抑制剂,肽变形酶是一种参与细菌蛋白质合成的酶。该活性表明在开发新型抗菌剂方面具有潜在应用,突出了具有此类结构特征的化合物的多样药理潜力 (Apfel 等,2001)。

作用机制

Target of Action

The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor, targeting both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the activation of cellular targets that are important for cell proliferation, survival, differentiation, and migration . By inhibiting HDAC, it prevents the deacetylation of histones, leading to a more relaxed DNA structure and affecting gene expression .

Biochemical Pathways

The inhibition of PI3K disrupts the PI3K/AKT signaling pathway, which plays a crucial role in cell cycle progression, transcription, and translation . The inhibition of HDAC leads to an increase in the acetylation of histones, which can affect the expression of genes involved in cell cycle regulation, differentiation, and apoptosis .

Result of Action

The dual inhibition of PI3K and HDAC by this compound can lead to potent antiproliferative activities against certain cancer cells . This is due to the disruption of cell proliferation and survival pathways (through PI3K inhibition) and the alteration of gene expression (through HDAC inhibition) .

生化分析

Biochemical Properties

The compound 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide interacts with key enzymes such as PI3K and HDAC . These interactions are crucial in regulating cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting PI3K and HDAC, the compound can induce multiple epigenetic modifications affecting signaling networks .

Molecular Mechanism

The molecular mechanism of action of 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to the active sites of PI3K and HDAC, inhibiting their activity and leading to alterations in cellular signaling and gene expression .

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The compound is involved in several metabolic pathways, interacting with enzymes or cofactors. It is known to affect the PI3K/AKT/mTOR pathway, a key signaling pathway in cells .

Transport and Distribution

Preliminary studies suggest that the compound may interact with various transporters or binding proteins .

Subcellular Localization

Current studies are focused on understanding any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

N-(2-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-13(2)19-21(28)26-20(25-19)15-9-5-7-11-17(15)24-22(26)29-12-18(27)23-16-10-6-4-8-14(16)3/h4-11,13,19H,12H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYBMCSSUHUSIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-((2-methoxy-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2797111.png)

![1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol](/img/structure/B2797114.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2797117.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2797119.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid](/img/structure/B2797130.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid](/img/structure/B2797132.png)

![3,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2797133.png)